molecular formula C12H16N4O6S2 B1257610 Sulfamethazine bisulfate CAS No. 24540-76-9

Sulfamethazine bisulfate

Cat. No.: B1257610
CAS No.: 24540-76-9
M. Wt: 376.4 g/mol
InChI Key: SOHZBANIDAJXHD-UHFFFAOYSA-N
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Description

Sulfamethazine bisulfate is a sulfonamide antibacterial agent used to treat various bacterial infections. It is particularly effective against infections such as bronchitis, prostatitis, and urinary tract infections. Sulfonamides, including this compound, work by inhibiting the bacterial synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamethazine bisulfate typically involves the sulfonation of aniline derivatives followed by the introduction of a pyrimidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the sulfonamide bond.

Industrial Production Methods: On an industrial scale, this compound is produced through a series of chemical reactions that involve the sulfonation of aniline and subsequent reactions to introduce the pyrimidine ring. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Sulfamethazine bisulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can break the sulfonamide bond, leading to the formation of aniline derivatives.

    Substitution: Substitution reactions can occur at the amino group or the sulfonamide nitrogen, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the reaction.

Major Products: The major products formed from these reactions include sulfone derivatives, aniline derivatives, and various substituted sulfonamides .

Scientific Research Applications

Sulfamethazine bisulfate has a wide range of scientific research applications:

Mechanism of Action

Sulfamethazine bisulfate exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid for binding to dihydropteroate synthetase, this compound effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific spectrum of activity and its pharmacokinetic properties, which make it particularly effective for certain types of bacterial infections. Its ability to be used in both human and veterinary medicine also sets it apart from some other sulfonamides .

Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S.H2O4S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-5(2,3)4/h3-7H,13H2,1-2H3,(H,14,15,16);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZBANIDAJXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612923
Record name Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24540-76-9
Record name Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFAMETHAZINE BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J847L84W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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